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Compound of Interest

Compound Name: IR-820

Cat. No.: B15555252

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for the culture and staining of the human bladder
transitional cell carcinoma cell line, UM-UC-3, with the near-infrared (NIR) fluorescent dye, IR-
820. IR-820 is a cyanine dye with applications in NIR-II fluorescence imaging and photothermal
therapy.[1] Its fluorescence is notably enhanced in a serum environment, making it suitable for
in vivo and in vitro imaging applications.[1] These guidelines are intended to assist researchers
in achieving consistent and reproducible results for imaging and analysis of UMUC3 cells
stained with IR-820.

Data Presentation
Table 1: Properties of IR-820 Dye
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Property Value Notes
) ) A typical NIR-I fluorescent
Chemical Class Cyanine Dye ]
organic small-molecule dye.[1]
Peak absorption is around 710
Excitation Wavelength (Max) ~710-793 nm nm, but red-shifts in serum.[1]
[2]
Emission peak is ~829 nm in
Emission Wavelength (Max) ~820-858 nm water and red-shifts to ~858

nm in serum.[1]

Emission Spectrum Range

700 nm - 1300 nm

Exhibits a broad emission
spectrum, with considerable
intensity in the NIR-II region
(900-1700 nm).[1]

Quantum Yield (QY)

~2.521% (in serum)

The quantum yield is
approximately seven times
higher in serum than in water
(0.313%).[1]

Applications

NIR-1I Fluorescence Imaging,
Photothermal Therapy, Blood
Pool Contrast Agent.[1][3]

Can be used to effectively
stain UMUCS3 cells for in vitro

imaging.[1]

Table 2: UM-UC-3 Cell Line Culture Conditions

© 2025 BenchChem. All rights reserved.

2/10

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6735390/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6735390/
https://pubs.acs.org/doi/10.1021/acsomega.2c00306
https://pmc.ncbi.nlm.nih.gov/articles/PMC6735390/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6735390/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6735390/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6735390/
https://www.medchemexpress.com/ir-820.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6735390/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Parameter

Recommendation

Source

Cell Line Name

UM-UC-3 (also UMUC3)

University of Michigan-

Urothelial Carcinoma-3.[4]

Derived from a male patient

Organism Human with bladder transitional cell
carcinoma.[4][5]
] A hypotriploid human urothelial
Tissue Bladder

carcinoma cell line.[4]

Growth Properties

Adherent, polygonal

[4]115]

Growth Medium

EMEM with supplements

Eagle's Minimal Essential
Medium (EMEM) + 10% Fetal
Bovine Serum (FBS) + 2mM L-
Glutamine + 0.1mM Non-
Essential Amino Acids (NEAA)
+ 1.5¢g/L sodium bicarbonate +

1.0mM sodium pyruvate.

Culture Conditions

37°C, 5% CO:

Humidified atmosphere.[4][6]

Subculture Routine

Split at 70-80% confluency

Use 0.05% or 0.25%
Trypsin/EDTA solution. Split
ratio of 1:4 to 1:10.[4]

Seeding Density

3-5 x 10,000 cells/cm?

[4]

Experimental Protocols

Protocol 1: Culturing UM-UC-3 Cells

This protocol outlines the standard procedure for thawing and maintaining UM-UC-3 cells.

Materials:

o UM-UC-3 cells (cryopreserved vial)

o Complete growth medium (EMEM with supplements, see Table 2)
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o Fetal Bovine Serum (FBS)

e Trypsin-EDTA solution (0.05% or 0.25%)
e Phosphate-Buffered Saline (PBS), sterile
e 75 cm?tissue culture flasks

e Centrifuge

o 37°C Water Bath

» Biological Safety Cabinet

e Incubator (37°C, 5% CO2)

Procedure:

e Thawing Cells:

o Rapidly thaw the cryovial of UM-UC-3 cells in a 37°C water bath until a small ice crystal
remains (approx. 1-2 minutes).[5]

o Decontaminate the outside of the vial with 70% ethanol before opening in a biological
safety cabinet.

e Initial Plating:

o Transfer the thawed cell suspension into a centrifuge tube containing 9 mL of pre-warmed
complete growth medium.

o Centrifuge the cell suspension at approximately 125 xg for 5-10 minutes to pellet the cells
and remove the cryoprotective agent.

o Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh, pre-
warmed complete growth medium.

o Transfer the cell suspension to a 75 cm? tissue culture flask.
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o Incubate at 37°C in a 5% CO2 humidified incubator.

o Cell Maintenance:
o Change the medium every 2-3 days.
o When cells reach 70-80% confluency, they are ready for subculture.

e Subculturing:

[¢]

Aspirate the culture medium from the flask.
o Briefly rinse the cell layer with sterile PBS to remove any residual serum.

o Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or
until cells detach.

o Add 6-8 mL of complete growth medium to inactivate the trypsin.
o Gently pipette the cell suspension up and down to create a single-cell suspension.

o Transfer the desired volume of cell suspension to new flasks containing pre-warmed
complete growth medium at a seeding density of 3-5 x 10,000 cells/cm?2.[4]

o Return the new flasks to the incubator.

Protocol 2: Staining UM-UC-3 Cells with IR-820

This protocol describes the procedure for staining adherent UM-UC-3 cells with IR-820 for NIR-
Il fluorescence microscopy.

Materials:
e Cultured UM-UC-3 cells (at ~70% confluency in 35 mm culture dishes)
e IR-820 dye

e DMEM (or EMEM) complete medium
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e Phosphate-Buffered Saline (PBS)
¢ Incubator (37°C, 5% COz2)

e NIR-II Fluorescence Microscope
Procedure:

e Prepare Staining Solution:

o Prepare a working solution of IR-820 at a concentration of 10 pg/mL in complete cell
culture medium (e.g., DMEM or EMEM).

e Cell Staining:
o Culture UMUCS cells in 35 mm dishes until they reach approximately 70% confluence.[1]

o Prepare a control dish containing UMUC3 cells with 1 mL of complete medium without IR-
820.

o For the experimental dish, aspirate the existing culture medium.

o Add 1 mL of the 10 pg/mL IR-820 staining solution to the cells.[1]
* Incubation:

o Incubate the cells for 2 hours at 37°C in a 5% CO3 incubator.[1]
e Washing:

o After incubation, aspirate the IR-820 staining solution.

o Wash the cells three times with sterile 1x PBS to remove any unbound dye.[1]
e Imaging:

o Add fresh PBS or complete medium to the dish to keep the cells hydrated.

o Image the cells using a wide-field NIR-II fluorescence microscope.
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Visualizations
Experimental Workflow Diagram
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Caption: Workflow from UMUCS3 cell culture to IR-820 staining and imaging.

Signaling Pathway Diagram
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General Pathway of IR-820 Mediated Photodynamic Therapy (PDT)
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Caption: PDT mechanism where IR-820 generates ROS, leading to apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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